An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-1-hexene
An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the chemical formula C8H16. As a terminal alkene with branched alkyl groups, its chemical behavior is characterized by the reactivity of the carbon-carbon double bond. This document provides a comprehensive overview of the chemical and physical properties of 3,4-Dimethyl-1-hexene, detailed experimental protocols for its synthesis and analysis, and a summary of its known reactivity. This guide is intended to serve as a technical resource for researchers and professionals in chemistry and drug development who may be interested in utilizing this compound in their work.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3,4-Dimethyl-1-hexene are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
General Properties
| Property | Value | Source |
| CAS Number | 16745-94-1 | [1][2][3][4] |
| Molecular Formula | C8H16 | [1][2][3][4] |
| Molecular Weight | 112.21 g/mol | [1][2][5] |
| Appearance | Liquid | [6] |
| IUPAC Name | 3,4-dimethylhex-1-ene | [6] |
Physical Properties
| Property | Value | Source |
| Density | 0.73 g/cm³ | [1] |
| Boiling Point | 112 °C | [1] |
| Melting Point | -103.01 °C (estimate) | |
| Flash Point | 8 °C | [1] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |
Spectroscopic Data
| Technique | Key Features | Source |
| Infrared (IR) Spectroscopy | Data available on NIST WebBook | [7] |
| Mass Spectrometry (MS) | Data available on NIST WebBook | [7] |
| ¹H NMR Spectroscopy | Data available in spectral databases. | |
| ¹³C NMR Spectroscopy | Data available in spectral databases. |
Reactivity and Chemical Behavior
The primary site of reactivity in 3,4-Dimethyl-1-hexene is the terminal double bond. As with other alkenes, it readily undergoes electrophilic addition reactions.[4][8][9] The presence of two chiral centers at the C3 and C4 positions can lead to the formation of stereoisomeric products in its reactions.
Electrophilic Addition
3,4-Dimethyl-1-hexene reacts with electrophiles such as hydrogen halides (e.g., HBr, HCl) and can undergo hydration in the presence of a strong acid catalyst.[5][10][11] The addition of an electrophile to the double bond proceeds via a carbocation intermediate. The stability of the carbocation formed will influence the regioselectivity of the reaction, though for a terminal alkene, Markovnikov's rule is generally followed.
Oxidation
Oxidation of the double bond in 3,4-Dimethyl-1-hexene can lead to a variety of products depending on the oxidizing agent used.[12][13] For instance, reaction with reagents like potassium permanganate (B83412) or osmium tetroxide can yield diols. Ozonolysis can cleave the double bond to produce aldehydes or carboxylic acids after a reductive or oxidative workup, respectively.
Polymerization
As a terminal alkene, 3,4-Dimethyl-1-hexene can potentially undergo polymerization in the presence of suitable catalysts to form polyolefins.[14]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 3,4-Dimethyl-1-hexene are provided below. These are generalized procedures that may require optimization for specific laboratory conditions.
Synthesis via Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[15][16][17] For the synthesis of 3,4-Dimethyl-1-hexene, a suitable phosphonium (B103445) ylide is reacted with an appropriate aldehyde.
Materials:
-
Methyl bromide
-
A strong base (e.g., n-butyllithium)
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Phosphonium Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether. Add methyl bromide dropwise to form the methyltriphenylphosphonium (B96628) bromide salt, which will precipitate. Isolate the salt by filtration, wash with dry ether, and dry under vacuum. To generate the ylide, suspend the phosphonium salt in anhydrous diethyl ether and add a stoichiometric amount of a strong base like n-butyllithium at a low temperature (e.g., 0 °C), resulting in a characteristic color change.
-
Wittig Reaction: To the freshly prepared ylide solution, add 2,3-dimethylpentanal dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by fractional distillation.
Purification by Fractional Distillation
Due to its relatively low boiling point and liquid state at room temperature, fractional distillation is an effective method for purifying 3,4-Dimethyl-1-hexene from less volatile impurities or byproducts of synthesis.[18][19][20][21][22][23][24][25][26][27]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle and stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Place the crude 3,4-Dimethyl-1-hexene in the round-bottom flask with a stir bar. The flask should not be more than two-thirds full.
-
Distillation: Gently heat the flask while stirring. The vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely. The fraction that distills at or near the boiling point of 3,4-Dimethyl-1-hexene (112 °C) should be collected.
-
Fraction Collection: Collect the distillate in pre-weighed receiving flasks. It is advisable to collect an initial forerun and then the main fraction at the expected boiling point. A final fraction at a higher temperature can also be collected separately.
-
Analysis: The purity of the collected fractions should be assessed by Gas Chromatography (GC).
Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for determining the purity of volatile organic compounds like 3,4-Dimethyl-1-hexene.[28][29][30][31]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A nonpolar capillary column (e.g., DB-1 or similar).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified 3,4-Dimethyl-1-hexene in a volatile solvent such as hexane (B92381) or pentane.
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time of the peak corresponding to 3,4-Dimethyl-1-hexene can be compared to a standard if available. The peak area can be used to determine the purity of the sample.
Biological Activity and Toxicology
There is limited specific information available in the public domain regarding the biological activity or signaling pathways of 3,4-Dimethyl-1-hexene. As a C8 alkene, it is part of a class of volatile organic compounds that can have toxicological effects at high concentrations.[1][32][33][34][35][36] Inhalation studies in rats with C8 to C10 1-alkenes have shown absorption into the blood and accumulation in various organs.[1] The general biological activity of alkenes is diverse, with some naturally occurring alkenes exhibiting roles in signaling and defense in plants and insects.[14][37][38] However, without specific studies on 3,4-Dimethyl-1-hexene, its biological profile remains largely uncharacterized.
Visualizations
The following diagrams illustrate key concepts related to the chemistry of 3,4-Dimethyl-1-hexene.
References
- 1. Inhalation kinetics of C8 to C10 1-alkenes and iso-alkanes in the rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkene Reactivity [www2.chemistry.msu.edu]
- 3. communities.springernature.com [communities.springernature.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]
- 8. Reactions of Alkenes [organic-chemistry.org]
- 9. pearson.com [pearson.com]
- 10. Solved The reaction of (Z)-3,4-dimethyl-3-hexene reaction | Chegg.com [chegg.com]
- 11. google.com [google.com]
- 12. Products from the Oxidation of Linear Isomers of Hexene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. USES of ALKENES alkene carbon carbon C=C functional group in biological molecules advanced A level organic chemistry doc brown's revision notes [docbrown.info]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. d.web.umkc.edu [d.web.umkc.edu]
- 19. How To [chem.rochester.edu]
- 20. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 21. longdom.org [longdom.org]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Khan Academy [khanacademy.org]
- 26. benchchem.com [benchchem.com]
- 27. youtube.com [youtube.com]
- 28. Quantitative analyses of the seven isomeric 3,4- and 3, 6-dimethylcyclohexenes by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. chromsoc.jp [chromsoc.jp]
- 30. Experiment #5 [sas.upenn.edu]
- 31. benchchem.com [benchchem.com]
- 32. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 33. reddit.com [reddit.com]
- 34. What is C8 Chemical Contamination? » GEO FORWARD [geoforward.com]
- 35. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 36. researchgate.net [researchgate.net]
- 37. chem.libretexts.org [chem.libretexts.org]
- 38. chem.libretexts.org [chem.libretexts.org]
